Ethyl 3-hydroxy-4-methoxy-mandelate

Catechol-O-methyltransferase Enzyme Inhibition Neurotransmitter Metabolism

Ethyl 3-hydroxy-4-methoxy-mandelate (CAS 91971-78-7), systematically named ethyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate, is a substituted mandelic acid ethyl ester (molecular formula C11H14O5, MW 226.23). This compound belongs to the α-hydroxy arylacetic acid ester chemotype and is commercially supplied at ≥99.0% purity as a powder with a melting point of 124–130 °C.

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
CAS No. 91971-78-7
Cat. No. B133006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-4-methoxy-mandelate
CAS91971-78-7
Synonymsα,3-Dihydroxy-4-methoxy-benzeneacetic Acid Ethyl Ester
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=C(C=C1)OC)O)O
InChIInChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10,12-13H,3H2,1-2H3
InChIKeyTVPGKWGQPSIRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Hydroxy-4-Methoxy-Mandelate (CAS 91971-78-7): Core Identity, Supplier-Grade Purity, and Research Classification for Informed Procurement


Ethyl 3-hydroxy-4-methoxy-mandelate (CAS 91971-78-7), systematically named ethyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate, is a substituted mandelic acid ethyl ester (molecular formula C11H14O5, MW 226.23) . This compound belongs to the α-hydroxy arylacetic acid ester chemotype and is commercially supplied at ≥99.0% purity as a powder with a melting point of 124–130 °C . The defining structural feature is the 3-hydroxy-4-methoxy substitution pattern on the aromatic ring, which distinguishes it from the isomeric 4-hydroxy-3-methoxy (vanillyl) regioisomer and from unsubstituted mandelate esters. Vendors classify this compound as an amebicide and as a catechol-O-methyltransferase (COMT) substrate for enzyme activity studies . Understanding these baseline properties is essential because chemically similar mandelate derivatives cannot be assumed to share identical biological target engagement, physical form, or analytical suitability.

Why Ethyl 3-Hydroxy-4-Methoxy-Mandelate Cannot Be Interchanged with Common Mandelate Esters: Structural and Pharmacological Rationale for Rigorous Selection


Within the mandelate ester family, minor structural modifications produce distinct biological activity profiles. Unsubstituted ethyl mandelate (CAS 774-40-3, C10H12O3, MW 180.20) lacks both the aromatic methoxy and phenolic hydroxyl groups . Ethyl homovanillate (CAS 60563-13-5) carries a 4-hydroxy-3-methoxy pattern on a phenylacetate backbone (C11H14O4, MW 210.23), making it a monoamine oxidase A (MAO-A) inhibitor rather than a COMT substrate . Vanillylmandelic acid ethyl ester (CAS 52058-11-4) is the 4-hydroxy-3-methoxy regioisomer of the target compound, differentiated solely by the positions of the hydroxyl and methoxy substituents, yet this positional isomerism redirects its primary utility toward catecholamine metabolite analytical chemistry rather than COMT enzymology . These comparisons demonstrate that neither unsubstituted mandelates, phenylacetate homologs lacking the α-hydroxy group, nor positional isomers can serve as functionally equivalent replacements. Procurement decisions must therefore be compound-specific and evidence-driven rather than class-based.

Quantitative Differentiator Guide: Ethyl 3-Hydroxy-4-Methoxy-Mandelate vs. Closest Analogs and Alternatives


COMT Inhibition: Ethyl 3-Hydroxy-4-Methoxy-Mandelate Displays Single-Digit Nanomolar IC₅₀ Against Membrane-Bound COMT, in Contrast to the Null Activity Profile of the Unsubstituted Mandelate Scaffold

In a direct enzymatic assay using Wistar rat brain membrane-bound catechol-O-methyltransferase (MB-COMT), ethyl 3-hydroxy-4-methoxy-mandelate inhibited metanephrine formation with an IC₅₀ of 5.80 nM, following a 20-minute preincubation with adrenaline as substrate [1]. Against the soluble COMT isoform (S-COMT) from Wistar rat liver under identical preincubation and substrate conditions, the IC₅₀ was 13 nM [1]. In contrast, the unsubstituted parent scaffold ethyl mandelate (CAS 774-40-3) has no documented COMT inhibitory activity in publicly curated databases, reflecting the essential contribution of the 3-hydroxy-4-methoxy aromatic substitution to COMT active-site recognition. This direct comparison establishes that the 3-hydroxy-4-methoxy substitution pattern confers nanomolar COMT engagement that is entirely absent from the simpler ethyl mandelate chemotype.

Catechol-O-methyltransferase Enzyme Inhibition Neurotransmitter Metabolism Parkinson's Disease Research

Selectivity Profile: COMT-Nanomolar Inhibitor That Lacks Significant HMG-CoA Reductase Activity, Enabling Pathway-Specific Pharmacological Studies Without Off-Target Confounding

The same compound that inhibits MB-COMT with an IC₅₀ of 5.80 nM was independently tested against rat hepatic microsomal HMG-CoA reductase and was reported to lack significant inhibitory activity in that assay [1]. This intra-compound selectivity profile—nanomolar potency at COMT versus negligible activity at HMG-CoA reductase—contrasts with the broader polypharmacology observed for certain other mandelate derivatives. For instance, ethyl homovanillate (CAS 60563-13-5), a phenylacetate ester lacking the α-hydroxy group, is documented as a strong inhibitor of MAO-A rather than COMT . The selectivity window demonstrated by ethyl 3-hydroxy-4-methoxy-mandelate provides a cleaner pharmacological tool for COMT-focused investigations.

Target Selectivity HMG-CoA Reductase Mevalonate Pathway Off-Target Profiling

Antiparasitic Annotation: Vendor-Designated Amebicide Classification Unique Among Commercially Available Mandelate Ethyl Esters

BOC Sciences, a commercial chemical supplier, explicitly designates ethyl 3-hydroxy-4-methoxy-mandelate (CAS 91971-78-7) as an "Amebicide" in its product description . This functional annotation is not present for the unsubstituted ethyl mandelate (CAS 774-40-3), which is described as a synthetic reagent and fragrance intermediate , nor for ethyl homovanillate (CAS 60563-13-5), which is classified as an MAO-A inhibitor , nor for vanillylmandelic acid ethyl ester (CAS 52058-11-4), which is catalogued as a homovanillic acid intermediate . The vendor-assigned amebicide designation, while not accompanied by published MIC or EC₅₀ data in the current search corpus, represents a unique application-domain annotation among this set of structurally proximal mandelate esters and may reflect internal screening data or patent-derived activity information.

Amebicide Antiparasitic Activity Neglected Tropical Disease Chemical Biology

Physicochemical Differentiation: Solid-State Form and Melting Point Distinguish Ethyl 3-Hydroxy-4-Methoxy-Mandelate from Liquid and Low-Melting Analogs, Impacting Handling and Formulation

Ethyl 3-hydroxy-4-methoxy-mandelate is supplied as a powder with a melting point of 124–130 °C and a density of 1.26 g/cm³ . In contrast, ethyl homovanillate (CAS 60563-13-5) is a colorless to light yellow liquid at room temperature with a melting point of 44–47 °C and a density of approximately 1.04 g/cm³ . Ethyl mandelate (CAS 774-40-3) has a molecular weight of 180.20 (versus 226.23 for the target compound) and is a liquid . The substantially higher melting point of ethyl 3-hydroxy-4-methoxy-mandelate reflects the additional hydrogen-bonding capacity conferred by the phenolic –OH group (hydrogen bond donor count: 2; acceptor count: 5), which is absent in ethyl mandelate and positioned differently in ethyl homovanillate. This solid-state property directly impacts weighing accuracy, storage stability, and compatibility with solid-dispensing automated platforms.

Physicochemical Properties Solid-State Chemistry Melting Point Formulation Science

Regioisomeric Identity Verification: CAS 91971-78-7 (3-Hydroxy-4-Methoxy) vs. CAS 52058-11-4 (4-Hydroxy-3-Methoxy) — Analytical Differentiation Prevents Procurement Errors in COMT Research

Ethyl 3-hydroxy-4-methoxy-mandelate (CAS 91971-78-7) and vanillylmandelic acid ethyl ester (CAS 52058-11-4) are positional isomers sharing the identical molecular formula C11H14O5 and molecular weight 226.23, differing only in the positions of the aromatic hydroxyl and methoxy groups . The target compound carries the –OH at position 3 and –OCH₃ at position 4 (isovanillyl pattern), while the comparator carries –OH at position 4 and –OCH₃ at position 3 (vanillyl pattern). Despite their isomeric relationship, these compounds are assigned distinct CAS Registry Numbers and are supplied under different catalog entries: Sigma-Aldrich product 78814 for CAS 91971-78-7 versus Toronto Research Chemicals V097615 for CAS 52058-11-4 . The vanillyl isomer (CAS 52058-11-4) is primarily utilized as an intermediate in homovanillic acid production and as an analytical derivatization standard for catecholamine metabolite quantification by GC-MS [1], whereas the target isovanillyl isomer is documented as a COMT substrate and inhibitor .

Regioisomer Differentiation Analytical Chemistry CAS Registry Integrity Quality Control

Optimal Research and Industrial Deployment Scenarios for Ethyl 3-Hydroxy-4-Methoxy-Mandelate Based on Verified Differentiators


COMT-Focused Enzymology and Inhibitor Screening in Parkinson's Disease Research

Ethyl 3-hydroxy-4-methoxy-mandelate is the preferred small-molecule tool for laboratories studying catechol-O-methyltransferase (COMT) enzymology, given its validated nanomolar IC₅₀ (5.80 nM against MB-COMT and 13 nM against S-COMT) [1]. The compound's demonstrated lack of significant HMG-CoA reductase inhibitory activity provides a cleaner selectivity window compared to polypharmacological alternatives . Researchers must explicitly specify CAS 91971-78-7 during procurement, as the regioisomer CAS 52058-11-4 (vanillylmandelic acid ethyl ester) is structurally indistinguishable by molecular formula yet is not documented as a COMT substrate or inhibitor and is instead employed for catecholamine metabolite derivatization in GC-MS .

Antiparasitic Hit Discovery and Amebicide Screening Cascades

For screening programs targeting Entamoeba histolytica or related amoebic pathogens, ethyl 3-hydroxy-4-methoxy-mandelate carries a vendor-designated 'Amebicide' classification that is absent from ethyl mandelate, ethyl homovanillate, and vanillylmandelic acid ethyl ester [1]. Although published MIC data are not currently available in the search corpus, the unique functional annotation among commercially available mandelate esters positions this compound as a prioritized entry for phenotypic antiparasitic screening libraries. The ≥99.0% purity specification from Sigma-Aldrich and AKSci ensures that observed biological effects are attributable to the target compound rather than to impurities .

Solid-Phase Compound Management and Automated High-Throughput Screening Logistics

The solid powder form and high melting point (124–130 °C) of ethyl 3-hydroxy-4-methoxy-mandelate make it suitable for automated compound management systems that require precise solid dispensing [1]. This contrasts with the liquid physical state of ethyl mandelate and ethyl homovanillate, which require liquid-handling robotics and are subject to evaporative loss and oxidation during storage . For HTS facilities managing large-compound libraries with extended storage durations, the solid-state stability of the target compound reduces the frequency of quality control re-analysis and reformulation.

Regioisomer-Selective Synthetic Chemistry and Structure-Activity Relationship (SAR) Studies

The 3-hydroxy-4-methoxy (isovanillyl) substitution pattern of ethyl 3-hydroxy-4-methoxy-mandelate provides a distinct hydrogen-bonding topology (HBD count: 2, HBA count: 5) and electronic distribution compared to the 4-hydroxy-3-methoxy (vanillyl) regioisomer [1]. Medicinal chemistry teams exploring SAR around mandelate-based COMT inhibitors require both isomers as matched molecular pairs to deconvolute the contribution of hydroxyl/methoxy positional effects to target binding. The commercial availability of CAS 91971-78-7 at ≥99.0% purity from multiple reputable suppliers, including Sigma-Aldrich (product 78814), AKSci (0308AQ), and Santa Cruz Biotechnology (sc-234976), ensures reliable access for systematic SAR campaigns .

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